N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide, also known as CLX-0921, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CLX-0921 belongs to the class of isoxazole derivatives and has been shown to exhibit potent activity against several disease targets.
Applications De Recherche Scientifique
Analgesic Applications
Isoxazole derivatives, such as the compound , have shown significant potential as analgesics . This means they could be used in the development of new pain relief medications.
Anti-inflammatory Applications
These compounds also exhibit anti-inflammatory properties . They could be used in the treatment of conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.
Anticancer Applications
Isoxazole derivatives have been studied for their anticancer properties . For example, certain N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives have been found to inhibit the phosphorylation of FLT3, a type of receptor tyrosine kinase that is often overactive in certain types of cancer .
Antimicrobial Applications
These compounds have demonstrated antimicrobial activity , suggesting potential use in the treatment of various bacterial and fungal infections.
Antiviral Applications
Isoxazole derivatives have shown antiviral properties . They could be used in the development of new antiviral drugs, potentially including treatments for diseases like HIV or hepatitis.
Anticonvulsant Applications
These compounds have been found to have anticonvulsant properties , which could make them useful in the treatment of conditions like epilepsy.
Antidepressant Applications
Isoxazole derivatives have shown potential as antidepressants . They could be used in the development of new treatments for depression and other mood disorders.
Immunosuppressant Applications
Finally, these compounds have demonstrated immunosuppressive activity . This suggests potential applications in the treatment of certain autoimmune diseases or in preventing organ transplant rejection.
Propriétés
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-24-16-5-3-4-15(18(16)25-2)19(23)21-11-14-10-17(26-22-14)12-6-8-13(20)9-7-12/h3-10H,11H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRCHKLJCUNNEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.